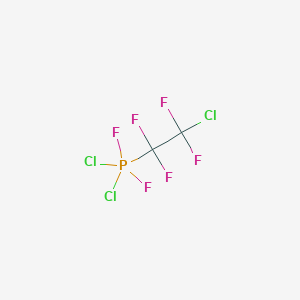
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane is a chemical compound with a complex structure that includes chlorine, fluorine, and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane typically involves the reaction of phosphorus pentachloride with 2-chloro-1,1,2,2-tetrafluoroethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various organophosphorus compounds.
Applications De Recherche Scientifique
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodifluoroethylene: A compound with a similar structure but different reactivity and applications.
1,1-Dichloro-2,2-difluoroethylene: Another related compound with distinct chemical properties.
Uniqueness
Dichloro(2-chloro-1,1,2,2-tetrafluoroethyl)difluoro-lambda~5~-phosphane is unique due to its specific combination of chlorine, fluorine, and phosphorus atoms, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
61527-28-4 |
|---|---|
Formule moléculaire |
C2Cl3F6P |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
dichloro-(2-chloro-1,1,2,2-tetrafluoroethyl)-difluoro-λ5-phosphane |
InChI |
InChI=1S/C2Cl3F6P/c3-1(6,7)2(8,9)12(4,5,10)11 |
Clé InChI |
WIKGYTYXHIREHI-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)Cl)(F)(F)P(F)(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

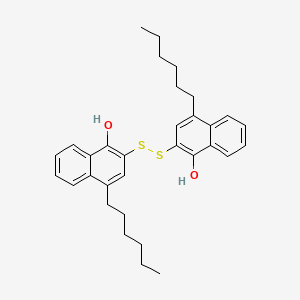
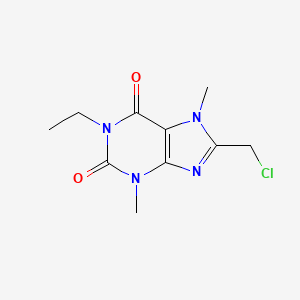
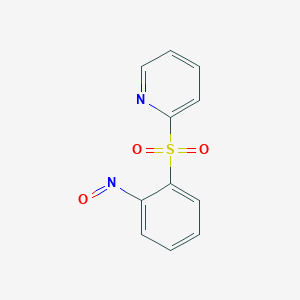
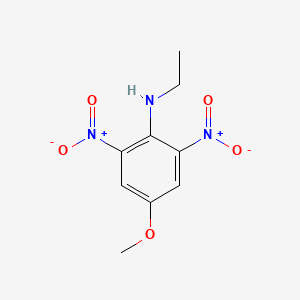
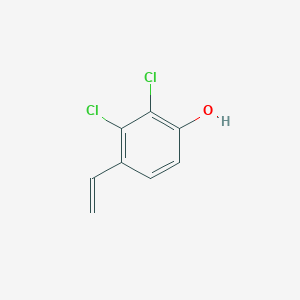
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
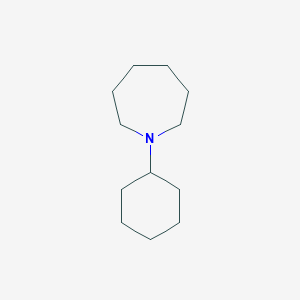
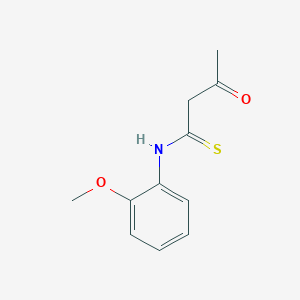

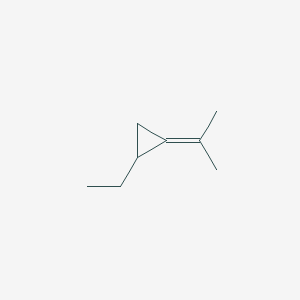
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
